molecular formula C6H5NO2S2 B2652743 4-methanesulfonylthiophene-3-carbonitrile CAS No. 2503209-22-9

4-methanesulfonylthiophene-3-carbonitrile

Cat. No.: B2652743
CAS No.: 2503209-22-9
M. Wt: 187.23
InChI Key: KZFYRZNEKFADRL-UHFFFAOYSA-N
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Description

4-methanesulfonylthiophene-3-carbonitrile is an organic compound with the molecular formula C6H5NO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonylthiophene-3-carbonitrile typically involves the sulfonylation of thiophene derivatives. One common method is the reaction of thiophene-3-carbonitrile with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The compound is then purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-methanesulfonylthiophene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methanesulfonylthiophene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methanesulfonylthiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-3-carbonitrile: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.

    4-methylthiophene-3-carbonitrile: Contains a methyl group instead of a sulfonyl group, leading to different chemical properties and reactivity.

    4-chlorothiophene-3-carbonitrile:

Uniqueness

4-methanesulfonylthiophene-3-carbonitrile is unique due to the presence of the sulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

4-methylsulfonylthiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S2/c1-11(8,9)6-4-10-3-5(6)2-7/h3-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFYRZNEKFADRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CSC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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